

(3R)-3-methylpent-4-enoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-methylpent-4-enoic acid

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Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and potential biological significance of **(3R)-3-methylpent-4-enoic acid**.

Introduction

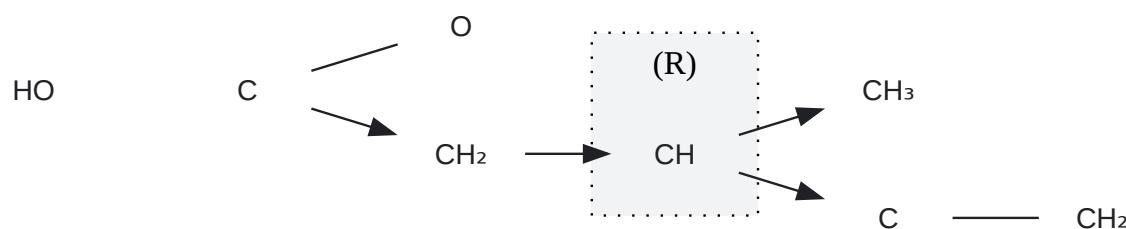
(3R)-3-methylpent-4-enoic acid is a chiral branched-chain fatty acid (BCFA) with the molecular formula C₆H₁₀O₂. As a member of the BCFA family, it is of interest for its potential roles in various biological processes. BCFAs are increasingly recognized for their impact on metabolic pathways, cell membrane dynamics, and immune modulation. This guide summarizes the known physicochemical properties of **(3R)-3-methylpent-4-enoic acid**, outlines a potential synthetic approach, and explores its putative biological functions based on the broader activities of BCFAs.

Chemical Structure and Properties

The fundamental chemical and physical properties of **(3R)-3-methylpent-4-enoic acid** are detailed below. It is important to note that while computed data for the specific (3R) enantiomer are available, some experimental data are reported for the racemic mixture of 3-methyl-4-pentenoic acid.

Structure

The structure of **(3R)-3-methylpent-4-enoic acid** is characterized by a pentanoic acid backbone with a methyl group at the chiral center on the third carbon (in the R configuration) and a terminal double bond.



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Figure 1: Chemical structure of **(3R)-3-methylpent-4-enoic acid**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (3R)-3-methylpent-4-enoic acid.

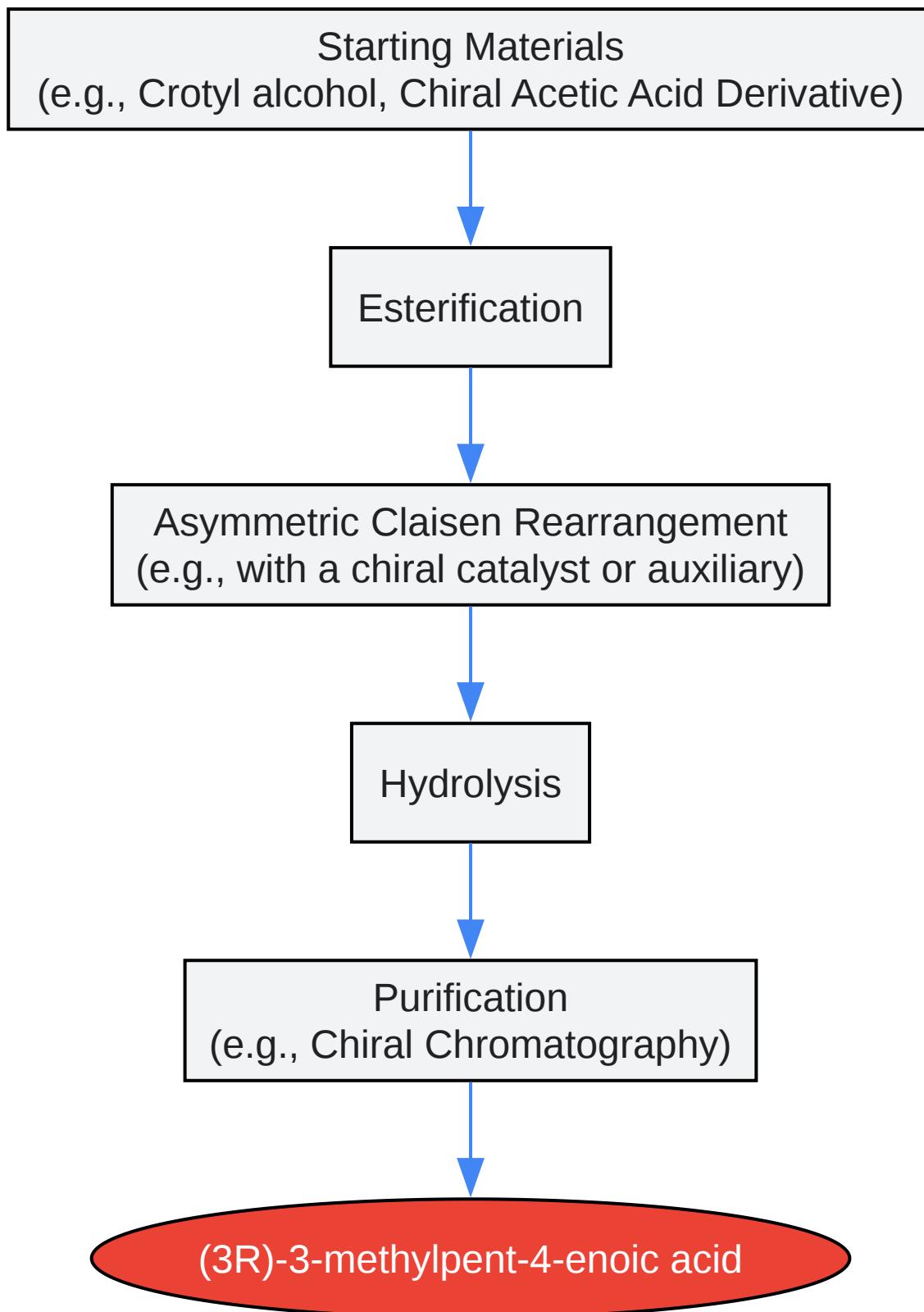
| Property | Value | Source |
|------------------------------|---|------------|
| Molecular Formula | C ₆ H ₁₀ O ₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| IUPAC Name | (3R)-3-methylpent-4-enoic acid | PubChem[1] |
| CAS Number | 75371-78-7 | PubChem[1] |
| Boiling Point | 75-76 °C at 4 mmHg (for racemate) | N/A |
| Density | 0.94 g/mL (for racemate) | N/A |
| Flash Point | 93.3 °C (for racemate) | N/A |
| XLogP3-AA | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 114.068079557 Da | PubChem[1] |
| Monoisotopic Mass | 114.068079557 Da | PubChem[1] |

Synthesis

A specific, detailed experimental protocol for the enantioselective synthesis of (3R)-3-methylpent-4-enoic acid is not readily available in the public domain. However, a general method for the synthesis of the racemic 3-methyl-4-pentenoic acid involves a Claisen rearrangement of crotyl acetate. To achieve the desired (3R) stereochemistry, a stereoselective approach would be necessary.

Conceptual Enantioselective Synthesis Workflow

A potential, though unverified, workflow for the enantioselective synthesis could involve a chiral auxiliary-mediated Claisen rearrangement or an asymmetric catalytic approach. The following diagram illustrates a conceptual workflow.



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Figure 2: Conceptual workflow for the enantioselective synthesis.

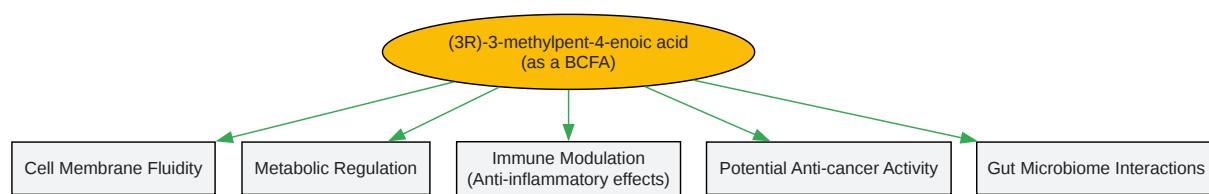
Note: This represents a generalized and hypothetical pathway. The development of a specific and efficient protocol would require significant experimental investigation.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of (3R)-3-methylpent-4-enoic acid is currently lacking. However, its classification as a branched-chain fatty acid allows for informed speculation on its potential roles based on the known functions of BCFAs.

BCFAs are known to be integral components of bacterial cell membranes, where they influence fluidity and permeability. In humans, they are found in the gut and are associated with various physiological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities.

The diagram below illustrates the general biological roles attributed to the broader class of branched-chain fatty acids.



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Figure 3: Potential biological roles of BCFAs.

Given these general functions, **(3R)-3-methylpent-4-enoic acid** could be a valuable molecule for research in areas such as:

- **Drug Delivery:** Its fatty acid nature could be exploited in the design of prodrugs to enhance lipid solubility and cell membrane permeability.
- **Metabolic Disorders:** As BCFAs are implicated in metabolic regulation, this specific enantiomer could be investigated for its effects on conditions such as diabetes and obesity.
- **Inflammatory Diseases:** Its potential anti-inflammatory properties warrant investigation in the context of chronic inflammatory conditions.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **(3R)-3-methylpent-4-enoic acid** are not currently published in peer-reviewed literature. Researchers interested in working with this compound would need to develop and validate their own methods. Commercial suppliers may offer characterization data (e.g., NMR, HPLC, LC-MS) upon request.

Conclusion

(3R)-3-methylpent-4-enoic acid is a chiral branched-chain fatty acid with potential for further investigation in the fields of drug development and biomedical research. While specific experimental data and detailed synthetic protocols are sparse, its structural relationship to the broader class of BCFAs suggests a range of plausible biological activities. This technical guide provides a foundational understanding of its properties and structure to aid researchers in designing future studies to unlock the full potential of this molecule. Further research is needed to elucidate its specific biological functions and to develop efficient and stereoselective synthetic routes.

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References

- 1. (3R)-3-Methylpent-4-enoic acid | C6H10O2 | CID 12366540 - PubChem
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